Z-N-ME-L-2-Aminohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hydrophobic and Flexible Structural Element

6-Aminohexanoic acid is recognized for its hydrophobic and flexible structural characteristics. Its significance extends beyond its clinical use as an antifibrinolytic drug, finding relevance in the chemical synthesis of modified peptides and the production of polyamide synthetic fibers like nylon. Additionally, it serves as a linker in various biologically active structures, demonstrating its versatility in molecule structuring and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Alternative Fuel in Gel Combustion Synthesis

The compound has been used as an alternative fuel in the synthesis of spinel ferrites like CoFe2O4, ZnFe2O4, and MgFe2O4 via gel combustion synthesis. Its utilization demonstrated an ignition temperature lower than traditional fuels such as urea and citric acid, indicating its potential in materials synthesis with applications in magnetics and catalysis (Chavarriaga, Lopera, Franco, Bergmann, & Alarcón, 2020).

Functionalization of Nanoparticles for Biomedical Applications

6-Aminohexanoic acid has been applied in the functionalization of nanoparticles, such as in the creation of ZnO@Gd2O3 nanosystems for use as contrast agents in Magnetic Resonance Imaging (MRI). This application showcases its role in enhancing the biomedical utility of nanoparticles, offering a promising avenue for improved diagnostic imaging techniques (Babayevska, Florczak, Woźniak-Budych, Jarek, Nowaczyk, Zalewski, & Jurga, 2017).

Luminescent Probes for Bioimaging

The use of 6-aminohexanoic acid in the synthesis of water-soluble and surface-functionalized upconversion nanophosphors (UCNPs) highlights its significance in the development of luminescent probes for fluorescence bioimaging. These UCNPs, designed for high-quality imaging applications, represent an innovative approach to bioimaging, facilitating targeted and efficient imaging processes (Cao, Yang, Gao, Zhou, Li, & Li, 2011).

Mecanismo De Acción

Target of Action

Z-N-ME-L-2-Aminohexanoic acid is a derivative and analogue of the amino acid lysine . Its primary targets are enzymes that bind to the lysine residue, such as proteolytic enzymes like plasmin . Plasmin is the enzyme responsible for fibrinolysis, a process that prevents blood clots from growing and becoming problematic .

Mode of Action

Z-N-ME-L-2-Aminohexanoic acid acts as an effective inhibitor for its target enzymes . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This inhibition prevents the breakdown of fibrin, thus reducing fibrinolysis and promoting clot formation .

Biochemical Pathways

The compound primarily affects the fibrinolytic pathway . By inhibiting plasminogen activators, it reduces the conversion of plasminogen to plasmin, thereby decreasing the breakdown of fibrin clots . This action can have downstream effects on various physiological processes, including hemostasis and wound healing .

Pharmacokinetics

Its analogue, aminocaproic acid, is known to be metabolized in the kidney and has an elimination half-life of approximately 2 hours

Result of Action

The primary result of Z-N-ME-L-2-Aminohexanoic acid’s action is the reduction of fibrinolysis, leading to the stabilization of fibrin clots . This can be beneficial in conditions where excessive bleeding is a concern, such as certain bleeding disorders .

Propiedades

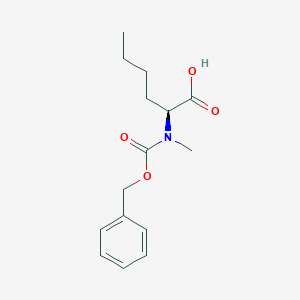

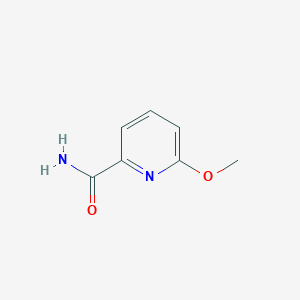

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIGUBDEWMLBRB-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-N-ME-L-2-Aminohexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

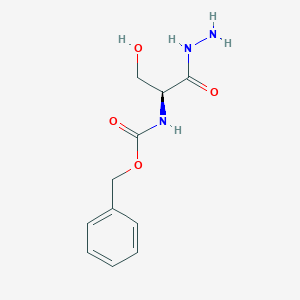

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)